3,4'-Dihydroxypropiophenone

描述

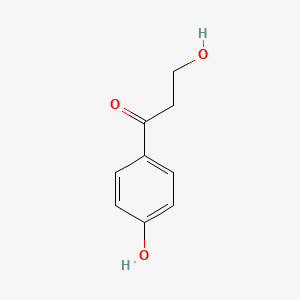

Structure

3D Structure

属性

IUPAC Name |

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEPZFZSPZASKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348598 | |

| Record name | 3,4'-Dihydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53170-93-7 | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4'-Dihydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53170-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5SG75SZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Dihydroxypropiophenone: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dihydroxypropiophenone, a catechol-type phenolic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a dihydroxyphenyl group attached to a propiophenone (B1677668) core, imparts a range of chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound. Detailed experimental protocols for its synthesis and analysis are also presented, alongside a discussion of its potential mechanisms of action.

Chemical Structure and Identification

This compound is systematically named 1-(3,4-dihydroxyphenyl)propan-1-one. Its structure is characterized by a benzene (B151609) ring substituted with two hydroxyl groups at the 3- and 4-positions, and a propan-1-one group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one[1][2] |

| CAS Number | 7451-98-1[1][3] |

| Molecular Formula | C₉H₁₀O₃[1][3] |

| SMILES | CCC(=O)C1=CC(=C(C=C1)O)O[1] |

| InChI Key | HNWIHBDMOYWCGX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions. A summary of its key properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 166.176 g/mol [2] |

| Appearance | Grey or pale grey/brown powder[1] |

| Melting Point | 145.0-151.0 °C[1] |

| Boiling Point | Estimated: 170-173 °C at 0.3 Torr (for the related compound 3,4-dihydroxyphenylacetone)[4] |

| Solubility | Soluble in methanol (B129727) and ethanol. Slightly soluble in chloroform (B151607) and DMSO (qualitative data for the related compound 3,4-dihydroxyphenylacetone)[4][5]. |

| pKa | Predicted: 9.59 ± 0.10 (for the related compound 3,4-dihydroxyphenylacetone)[4] |

Experimental Protocols

Synthesis of this compound (Adapted from a general Fries Rearrangement method)

This protocol describes a plausible synthetic route to this compound based on the Fries rearrangement of a phenyl propionate (B1217596) precursor.

1. Esterification of 1,2-Benzenediol (Catechol):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-benzenediol (1.0 eq) in a suitable aprotic solvent such as dichloromethane.

-

Add a base, for example, triethylamine (B128534) (1.1 eq), to the solution.

-

Cool the mixture in an ice bath and add propionyl chloride (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the phenyl propionate intermediate.

2. Fries Rearrangement:

-

To a clean, dry reaction vessel, add the phenyl propionate intermediate (1.0 eq).

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), portion-wise at 0 °C.

-

Slowly warm the reaction mixture to a temperature between 60-140 °C and maintain for several hours. The optimal temperature and time should be determined empirically.

-

Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution can be employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatization: Due to the presence of polar hydroxyl groups, derivatization is recommended to improve volatility and peak shape. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common method. The sample is heated with the silylating agent (e.g., at 70°C for 30 minutes) prior to injection.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 50-500.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its catechol structure is known to be a key pharmacophore for various biological activities, primarily related to its antioxidant properties. The closely related compound, 3',4'-Dihydroxyacetophenone, has been identified as a potent tyrosinase inhibitor, suggesting a potential role for this compound in regulating melanin (B1238610) synthesis.[6]

The antioxidant mechanism of catechol-containing compounds generally involves their ability to donate a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. This reactivity is central to its potential biological effects.

Logical Relationship: Antioxidant Mechanism of this compound

The following diagram illustrates the proposed antioxidant mechanism of this compound, highlighting its interaction with reactive oxygen species (ROS) and the potential for redox cycling.

Caption: Proposed antioxidant and cellular interaction mechanism of this compound.

This diagram illustrates that this compound can act as an antioxidant by donating a hydrogen atom to reactive oxygen species, becoming a semiquinone radical and subsequently an ortho-quinone. This reactive quinone can then interact with cellular nucleophiles, such as cysteine or lysine (B10760008) residues in proteins, forming covalent adducts. This interaction can lead to the modulation of protein function and downstream cellular signaling pathways, which may underpin its biological effects.

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a range of interesting physicochemical properties. While further research is needed to fully elucidate its biological activities and specific signaling pathways, its catechol moiety suggests significant potential as an antioxidant and an inhibitor of enzymes such as tyrosinase. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and analyze this compound, facilitating further investigation into its therapeutic and industrial applications. The proposed mechanism of action provides a logical framework for understanding its potential interactions at a cellular level, paving the way for future drug discovery and development efforts.

References

- 1. 3',4'-Dihydroxypropiophenone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3',4'-Dihydroxypropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dihydroxybenzaldehyde 139-85-5 | TCI AMERICA [tcichemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Mechanism of Action for 3,4'-Dihydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4'-Dihydroxypropiophenone is a phenolic compound with potential pharmacological activities. While direct and extensive research on this specific molecule is limited, its mechanism of action can be inferred from the activities of structurally similar compounds. This guide synthesizes the available data on related molecules to propose a likely mechanism of action for this compound, focusing on its role as a competitive enzyme inhibitor and its potential influence on cellular signaling pathways. The primary proposed mechanisms include the inhibition of catecholamine-metabolizing enzymes and the activation of antioxidant response pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Core Mechanism of Action: Competitive Enzyme Inhibition

The principal mechanism of action attributed to compounds structurally related to this compound is the competitive inhibition of key enzymes involved in catecholamine metabolism, namely Catechol-O-methyltransferase (COMT) and Tyrosine Hydroxylase (TH).

Inhibition of Catechol-O-methyltransferase (COMT)

COMT is a crucial enzyme in the metabolic pathway of catecholamines, such as dopamine, norepinephrine, and epinephrine. By transferring a methyl group to one of the hydroxyl groups of the catechol structure, COMT deactivates these neurotransmitters. Competitive inhibitors of COMT, like the structurally similar compound 3',4'-dihydroxy-2-methylpropiophenone (U-0521), bind to the active site of the enzyme, thereby preventing the binding of the natural substrate. This inhibition leads to an increase in the bioavailability of catecholamines.

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA. Competitive inhibition of TH would lead to a reduction in the overall synthesis of catecholamines. The compound U-0521 has been identified as a competitive inhibitor of both COMT and tyrosine hydroxylase[1]. This dual inhibition suggests a complex regulatory effect on catecholamine levels.

Potential Involvement in Cellular Signaling: The Nrf2/HO-1 Pathway

In addition to direct enzyme inhibition, there is evidence to suggest that structurally related compounds can modulate intracellular signaling pathways, particularly those involved in the antioxidant response. The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a key regulator of cellular defense against oxidative stress.

A similar molecule, 3',4'-Dihydroxyacetophenone (DHAP), has been shown to protect against oxidative stress by upregulating the Nrf2/HO-1 pathway[2]. Activation of this pathway involves the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of antioxidant genes, including HO-1. It is plausible that this compound may exert similar protective effects through this signaling cascade.

Quantitative Data Summary

| Compound | Target Enzyme | Inhibition Type | IC50 Value (M) | Species/Tissue | Reference |

| 3',4'-dihydroxy-2-methylpropiophenone (U-0521) | Catechol-O-methyltransferase (COMT) | Competitive | 6 x 10-6 | Rat Red Blood Cells | [3] |

| 3',4'-dihydroxy-2-methylpropiophenone (U-0521) | Tyrosine Hydroxylase (TH) | Competitive | Not Reported | - | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

In Vitro COMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COMT activity.

Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

A suitable catechol substrate (e.g., L-DOPA, epinephrine)

-

This compound (test compound)

-

A known COMT inhibitor as a positive control (e.g., Tolcapone)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.6)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to obtain a range of concentrations.

-

In a 96-well plate, add the assay buffer, catechol substrate, and SAM to each well.

-

Add the different concentrations of this compound to the respective wells. Include wells with the positive control and a vehicle control (solvent only).

-

Initiate the enzymatic reaction by adding the COMT enzyme to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the product formation using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

In Vitro Tyrosine Hydroxylase Inhibition Assay

Objective: To determine the IC50 of this compound for TH activity.

Materials:

-

Purified tyrosine hydroxylase enzyme

-

L-tyrosine (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) as a cofactor

-

This compound (test compound)

-

A known TH inhibitor as a positive control

-

Assay buffer (e.g., HEPES buffer, pH 7.0)

-

HPLC system for product detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a series of dilutions of the test compound.

-

In reaction tubes, combine the assay buffer, L-tyrosine, and BH4.

-

Add the various concentrations of this compound to the tubes, along with positive and vehicle controls.

-

Initiate the reaction by adding the tyrosine hydroxylase enzyme.

-

Incubate the mixture at 37°C for a specified duration (e.g., 20 minutes).

-

Terminate the reaction (e.g., by adding perchloric acid).

-

Analyze the formation of L-DOPA using an HPLC system with electrochemical or fluorescence detection.

-

Calculate the percentage of TH inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the inhibition data against the compound concentrations.

Western Blot for Nrf2 Nuclear Translocation

Objective: To assess the effect of this compound on the nuclear translocation of Nrf2.

Materials:

-

Cell line (e.g., human umbilical vein endothelial cells - HUVECs)

-

This compound

-

Cell lysis buffer and nuclear extraction kit

-

Primary antibodies against Nrf2 and a nuclear marker (e.g., Lamin B1)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specified time. Include an untreated control.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Nrf2, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with an antibody against a nuclear loading control (Lamin B1) to normalize the results.

-

Quantify the band intensities to determine the relative amount of nuclear Nrf2 in treated versus untreated cells.

Visualizations

Signaling Pathways

Caption: Competitive inhibition of COMT by this compound.

Caption: Competitive inhibition of Tyrosine Hydroxylase by this compound.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway.

Experimental Workflows

Caption: Workflow for the in vitro COMT inhibition assay.

Conclusion

The mechanism of action for this compound is likely multifaceted, primarily involving the competitive inhibition of catecholamine-metabolizing enzymes, COMT and tyrosine hydroxylase. This dual action suggests a complex modulatory effect on catecholamine homeostasis. Furthermore, based on the activity of structurally related compounds, it is plausible that this compound also engages the Nrf2/HO-1 signaling pathway, thereby contributing to cellular antioxidant defenses. The antihypertensive effects observed with the related compound U-0521 may be a direct consequence of its impact on catecholamine levels[1]. Further direct experimental validation is required to definitively elucidate the precise mechanisms and quantitative parameters for this compound. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.

References

- 1. The antihypertensive effect of U-0521 (3',4'-dihydroxy-2-methylpropiophenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 3',4'-dihydroxy-2-methyl-propriophenone (U-0521) on catechol-O-methyltransferase activity and on DOPA accumulation in rat red blood cells and corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 3,4'-Dihydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4'-Dihydroxypropiophenone is a phenolic compound with a chemical structure suggesting potential antioxidant, anti-inflammatory, and neuroprotective properties. While direct experimental data on this specific molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds, such as 3,4-dihydroxyacetophenone and 3,4-dihydroxyphenylpropionic acid, to provide a predictive framework for its biological activity screening. This document outlines potential mechanisms of action, detailed experimental protocols for in vitro screening, and expected data profiles. The primary signaling pathways implicated in the activity of similar phenolic compounds, namely the Nrf2/ARE and NF-κB pathways, are also discussed and visualized. All quantitative data presented herein are derived from studies on these analogous compounds and should be interpreted as predictive for this compound, pending direct experimental validation.

Introduction

This compound belongs to the class of dihydroxy-substituted phenylpropanoids, which are known for their diverse biological activities.[1] Its catechol moiety is a key structural feature associated with potent antioxidant and radical scavenging properties. This guide provides a comprehensive overview of the anticipated biological activities of this compound and detailed methodologies for their in vitro screening.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally analogous compounds, this compound is predicted to exhibit the following biological effects:

-

Antioxidant Activity: The dihydroxy-substituted phenyl ring is expected to confer significant radical scavenging and antioxidant properties. This is likely mediated through direct quenching of reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense mechanisms.

-

Anti-inflammatory Activity: The compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways and reducing the production of inflammatory mediators.

-

Neuroprotective Activity: Through its antioxidant and anti-inflammatory properties, this compound may protect neuronal cells from oxidative stress and inflammation-induced damage.

The primary signaling pathways likely modulated by this compound, based on data from related compounds, are the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes, and the NF-κB pathway, a central regulator of inflammation.

Quantitative Data Summary (Predictive)

The following tables summarize quantitative data from studies on compounds structurally related to this compound. It is crucial to note that these values are for analogous compounds and should be used as a predictive reference for this compound.

Table 1: Predictive Antioxidant Activity Data

| Assay | Test System | Analogous Compound | IC50/EC50 | Reference Compound | IC50/EC50 of Reference |

| DPPH Radical Scavenging | Cell-free | 3,5-Diprenyl-4-hydroxyacetophenone | 26.00 ± 0.37 µg/mL | Ascorbic Acid | 60.81 ± 1.33 µg/mL |

| Nitric Oxide (NO) Scavenging | Cell-free | Not specified | - | Not specified | - |

| ABTS Radical Scavenging | Cell-free | Not specified | - | Not specified | - |

*Data for 3,5-Diprenyl-4-hydroxyacetophenone is presented as a proxy for dihydroxy-substituted acetophenones.[2]

Table 2: Predictive Anti-inflammatory Activity Data

| Assay | Cell Line | Analogous Compound | IC50 | Positive Control | IC50 of Control |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 3,5-Diprenyl-4-hydroxyacetophenone | 91.78 µM (38.96% inhibition) | Indomethacin | Not specified |

| TNF-α Production | J774A.1 macrophages | 3,5-Diprenyl-4-hydroxyacetophenone | 91.78 µM (59.14% inhibition) | Indomethacin | Not specified |

| IL-6 Production | J774A.1 macrophages | 3,5-Diprenyl-4-hydroxyacetophenone | 91.78 µM (51.62% inhibition) | Indomethacin | Not specified |

| IL-1β Production | J774A.1 macrophages | 3,5-Diprenyl-4-hydroxyacetophenone | 91.78 µM (55.56% inhibition) | Indomethacin | Not specified |

*Data for 3,5-Diprenyl-4-hydroxyacetophenone is presented as a proxy for dihydroxy-substituted acetophenones.[2]

Table 3: Predictive Neuroprotective Activity Data

| Assay | Cell Line | Stressor | Analogous Compound | EC50 | Positive Control | EC50 of Control |

| Cell Viability (MTT Assay) | SH-SY5Y | Hydrogen Peroxide | 3,4-dihydroxyphenylpropionic acid | Not specified | Not specified | Not specified |

| ROS Production | SH-SY5Y | Hydrogen Peroxide | 3,4-dihydroxyphenylpropionic acid | Not specified | Not specified | Not specified |

*Qualitative neuroprotective effects have been reported for 3,4-dihydroxyphenylpropionic acid in SH-SY5Y cells against H2O2-induced apoptosis.[2]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to screen the biological activities of this compound.

Antioxidant Activity Screening

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of test concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or positive control.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.

-

Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)

-

L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

-

96-well cell culture plate

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite (B80452) is used to determine the nitrite concentration in the samples.

-

The IC50 value for NO production inhibition can be calculated.

-

Neuroprotective Activity Screening

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

-

Materials:

-

This compound

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

N-acetylcysteine (NAC) (positive control)

-

96-well cell culture plate

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to differentiate for 5-7 days with reduced serum medium if required.

-

Pre-treat the cells with various concentrations of this compound or NAC for 24 hours.

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the cells for another 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

The EC50 value (the concentration that provides 50% of the maximum neuroprotective effect) can be determined.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological activity screening.

Figure 1: Predicted modulation of the Nrf2/ARE signaling pathway.

Figure 2: Predicted inhibition of the NF-κB signaling pathway.

References

The Therapeutic Potential of 3,4'-Dihydroxypropiophenone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,4'-dihydroxypropiophenone, a phenolic compound, are emerging as a promising class of molecules with a diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of the current state of research into these derivatives, focusing on their antioxidant, anti-inflammatory, antimicrobial, and potential anticancer and neuroprotective properties. This document summarizes key quantitative data, provides detailed experimental methodologies for their synthesis and evaluation, and visualizes relevant biological pathways to facilitate further research and development in this area.

Introduction

Phenolic compounds are widely recognized for their health benefits, largely attributed to their antioxidant properties. This compound, also known as 4-propionylbrenzcatechin, features a catechol (3,4-dihydroxyphenyl) moiety, which is a key pharmacophore for radical scavenging and interaction with various biological targets. The modification of the propiophenone (B1677668) backbone allows for the generation of a diverse chemical library with the potential for enhanced potency and selectivity across different therapeutic areas. This guide explores the synthesis, biological evaluation, and mechanisms of action of these derivatives.

Therapeutic Applications and Supporting Data

The therapeutic potential of this compound derivatives has been explored in several key areas. The following sections summarize the available quantitative data for their biological activities.

Antioxidant Activity

The catechol group is a hallmark of potent antioxidant compounds. Derivatives of this compound have been shown to be effective radical scavengers. A notable example is a series of novel 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds.

Table 1: Antioxidant Activity of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Derivatives [1][2]

| Compound ID | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |

| 4a | 11.25 ± 0.43 | 8.75 ± 0.21 |

| 4b | 10.50 ± 0.29 | 7.90 ± 0.15 |

| 4c | 9.75 ± 0.36 | 7.25 ± 0.28 |

| 4d | 8.90 ± 0.21 | 6.80 ± 0.19 |

| 4e | 8.25 ± 0.15 | 6.10 ± 0.11 |

| 4f | 7.50 ± 0.28 | 5.50 ± 0.24 |

| 4g | 7.10 ± 0.19 | 5.15 ± 0.18 |

| Ascorbic Acid (Standard) | 15.50 ± 0.52 | 12.50 ± 0.36 |

| Trolox (Standard) | 18.25 ± 0.61 | 14.75 ± 0.49 |

Antimicrobial Activity

The same series of 3,4-dihydroxyphenyl-thiazole-coumarin hybrid compounds has demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic bacteria and fungi.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Derivatives (µg/mL) [3]

| Compound ID | Pseudomonas aeruginosa | Enterococcus faecalis | Staphylococcus aureus | Candida albicans | Aspergillus brasiliensis |

| 1a | 15.62 | 31.25 | 125 | 15.62 | 31.25 |

| 1b | 15.62 | 15.62 | 62.5 | 15.62 | 15.62 |

| 1g | 15.62 | 15.62 | 62.5 | 15.62 | 15.62 |

| Ciprofloxacin (Standard) | 15.62 | 15.62 | 15.62 | N/A | N/A |

| Fluconazole (Standard) | N/A | N/A | N/A | 15.62 | 15.62 |

Potential Anticancer Activity

While direct studies on a wide range of this compound derivatives are limited, the core structure is a precursor for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds well-documented for their anticancer properties.[4][5][6][7][8] The synthesis of chalcones often involves the condensation of an acetophenone (B1666503) with a benzaldehyde. Therefore, this compound can be a valuable starting material for generating novel chalcones with potential cytotoxicity against various cancer cell lines.

Potential Neuroprotective Activity

Research on the structurally related compound, 3',4'-dihydroxyphenylglycol (DHPG), has shown neuroprotective effects in a rat model of type 1 diabetes.[9][10] DHPG administration reduced oxidative stress and neuronal cell loss in the retina.[9][10] This suggests that the 3,4-dihydroxyphenyl moiety is crucial for these neuroprotective effects, indicating that derivatives of this compound are promising candidates for the development of novel neuroprotective agents.

Experimental Protocols

Synthesis of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Derivatives[1][2]

This protocol describes a multi-step synthesis for a class of this compound derivatives.

Step 1: Synthesis of 3-Acetylcoumarins (2a-g)

-

Dissolve 5 mmol of a variously substituted salicylaldehyde (B1680747) in 5 mmol of ethyl acetoacetate.

-

Add 2-3 drops of piperidine (B6355638) as a catalyst.

-

Leave the solution at room temperature for 24-48 hours until crystal formation is observed.

-

Filter the crystals, wash with absolute methanol (B129727), and dry under a vacuum.

Step 2: Synthesis of Coumarin-3-yl-thiosemicarbazones (3a-g)

-

In a flask, add 20 mL of absolute methanol and one drop of concentrated sulfuric acid to 3.5 mmol of the 3-acetylcoumarin (B160212) derivative.

-

Add 3.5 mmol of thiosemicarbazide.

-

Reflux the mixture for 4-5 hours.

-

Cool the mixture, filter the resulting precipitate, and wash with cold absolute methanol.

Step 3: Synthesis of 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds (4a-g)

-

In a flask, add 50 mL of acetone (B3395972) to 2 mmol of the coumarin-3-yl-thiosemicarbazone.

-

Add 3 mmol of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone.

-

Reflux the mixture for 5-6 hours.

-

Filter the obtained precipitate, dry it under a vacuum, and recrystallize from hot absolute methanol.

Antioxidant Activity Assays

The following are generalized protocols for assessing the antioxidant capacity of phenolic compounds.

3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [11][12][13][14]

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add various concentrations of the test compounds.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [11][12][15]

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add various concentrations of the test compound to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Anti-inflammatory Assay[16][17][18]

This protocol uses the RAW 264.7 macrophage cell line to assess anti-inflammatory activity.

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Quantify NO production using a sodium nitrite (B80452) standard curve.

-

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are believed to be mediated through the modulation of key signaling pathways.

Antioxidant Mechanism

The primary antioxidant mechanism of these phenolic compounds is through direct radical scavenging. The catechol moiety can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Caption: Direct radical scavenging by a this compound derivative.

Anti-inflammatory Signaling Pathway

Phenolic compounds can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are activated by stimuli like LPS in macrophages.

References

- 1. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity [mdpi.com]

- 2. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'-dihydroxyphenylglycol Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 15. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

An In-depth Technical Guide to 1-(3,4-dihydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound of interest is systematically named 1-(3,4-dihydroxyphenyl)propan-1-one according to IUPAC nomenclature.[1] It is a phenolic ketone that features a propiophenone (B1677668) core substituted with two hydroxyl groups at the 3' and 4' positions of the phenyl ring.

This compound is widely recognized in scientific literature and commercial catalogs under several synonyms. The most prevalent of these is 3',4'-Dihydroxypropiophenone (B1329677) .[2][3] Other notable synonyms include:

-

1-Propanone, 1-(3,4-dihydroxyphenyl)-

-

Propiophenone, 3',4'-dihydroxy-

-

3,4-Dihydroxypropiophenone

-

1,2-Dihydroxy-4-propionylbenzene

-

NSC 63842

It is crucial to distinguish this compound from its isomer, 1-(3,4-dihydroxyphenyl)propan-2-one (also known as 3,4-dihydroxyphenylacetone), which has a different chemical structure and properties.[4][5][6]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(3,4-dihydroxyphenyl)propan-1-one is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 1-(3,4-dihydroxyphenyl)propan-1-one

| Property | Value | Source(s) |

| CAS Number | 7451-98-1 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][7] |

| Molecular Weight | 166.17 g/mol | [1][2][7] |

| Appearance | Grey or pale grey/brown powder | [1] |

| Melting Point | 145.0-151.0 °C | [1] |

| XlogP (predicted) | 2.0 | [8] |

| Topological Polar Surface Area (predicted) | 57.53 Ų | [9] |

| Hydrogen Bond Donor Count (predicted) | 2 | [9] |

| Hydrogen Bond Acceptor Count (predicted) | 3 | [9] |

Table 2: Solubility Profile of 1-(3,4-dihydroxyphenyl)propan-1-one

| Solvent | Solubility | Notes |

| Water | Limited solubility | The hydrophobic phenyl ring and propyl chain limit aqueous solubility. |

| Ethanol | Soluble | Phenolic compounds generally exhibit good solubility in alcohols.[10] |

| DMSO | Soluble | A common solvent for a wide range of organic compounds.[10] |

| Acetone | Soluble | Expected to be a good solvent based on the solubility of similar phenolic ketones.[4] |

Table 3: Spectral Data for 1-(3,4-dihydroxyphenyl)propan-1-one

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR | Aromatic protons, ethyl group protons. A published spectrum is available. | |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and ethyl group carbons. A reference spectrum is available on SpectraBase. | [7] |

| Infrared (IR) | Characteristic peaks for O-H (phenolic), C=O (ketone), and aromatic C-H and C=C stretching. A reference spectrum is available on SpectraBase. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with a propiophenone structure. A reference spectrum is available on SpectraBase. | [7] |

Experimental Protocols

Synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one

A common and effective method for the synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one is the Friedel-Crafts acylation of 1,2-dihydroxybenzene (catechol) with propionyl chloride or propionic anhydride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). A representative experimental protocol is outlined below.

Materials:

-

1,2-Dihydroxybenzene (catechol)

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (B124822) (solvent)

-

Hydrochloric acid (HCl), 2M

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

-

In a separate flask, dissolve 1,2-dihydroxybenzene (1.0 equivalent) in anhydrous nitrobenzene.

-

Add the catechol solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M hydrochloric acid.

-

Stir the mixture vigorously for 30 minutes to hydrolyze the aluminum complex.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Workflow Diagram for Synthesis:

Biological Activity and Signaling Pathways

While specific studies on the detailed signaling pathways of 1-(3,4-dihydroxyphenyl)propan-1-one are limited, its structural similarity to other dihydroxyphenyl ketones, such as 3',4'-dihydroxyacetophenone, suggests it likely possesses significant antioxidant properties.[11] The antioxidant activity of these phenolic compounds is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13]

Proposed Antioxidant Mechanism via the Nrf2/HO-1 Pathway

Under conditions of oxidative stress, 1-(3,4-dihydroxyphenyl)propan-1-one is proposed to upregulate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In its inactive state, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to electrophiles or reactive oxygen species (ROS), or through the action of Nrf2 activators like 1-(3,4-dihydroxyphenyl)propan-1-one, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several protective enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress.[12][13]

Signaling Pathway Diagram:

References

- 1. 3',4'-Dihydroxypropiophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 3',4'-Dihydroxypropiophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. CAS 2503-44-8: 1-(3,4-dihydroxyphenyl)-2-propanone [cymitquimica.com]

- 5. 1-(3,4-Dihydroxyphenyl)-2-propanone | C9H10O3 | CID 2762430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3',4'-Dihydroxyphenylacetone | LGC Standards [lgcstandards.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - 3',4'-dihydroxypropiophenone (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone [mdpi.com]

- 12. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4‑Dihydroxyacetophenone attenuates oxidative stress‑induced damage to HUVECs via regulation of the Nrf2/HO‑1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3,4'-Dihydroxypropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 3,4'-Dihydroxypropiophenone, a key intermediate in organic synthesis for pharmaceuticals and dyestuffs.[1] Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and various bioassays.[2] This document outlines its expected solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows for these methodologies.

Solubility Profile of this compound

This compound is a polar molecule, featuring two hydroxyl (-OH) groups and a ketone (C=O) group on a benzene (B151609) ring structure. Based on the fundamental principle of "like dissolves like," it is anticipated to be soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions.[3]

Table 1: Quantitative and Qualitative Solubility Data

| Solvent | Compound | Reported Solubility | Temperature (°C) | Notes |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | This compound | Expected to be highly soluble | Not Specified | DMSO is a universal, polar aprotic solvent capable of dissolving a wide range of substances.[5][6] |

| Ethanol | Methyl 3,4-dihydroxyphenylacetate | ~30 mg/mL | Not Specified | Data for a structurally similar compound used as an estimate.[4] |

| Dimethyl Formamide (DMF) | Methyl 3,4-dihydroxyphenylacetate | ~30 mg/mL | Not Specified | Data for a structurally similar compound used as an estimate.[4] |

| Methanol | This compound | Expected to be soluble | Not Specified | Polar protic solvent, similar to ethanol.[3] |

| Acetone | this compound | Expected to be soluble | Not Specified | Polar aprotic solvent.[3] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination is essential. The two primary methods used in drug discovery are the thermodynamic (equilibrium) solubility assay and the kinetic solubility assay.[2][7]

This method, often referred to as the shake-flask method, measures the true solubility of a compound at equilibrium and is considered the gold standard.[2][7]

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., DMSO, ethanol) in a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.[7]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifuging the samples at high speed, followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the compound.[3]

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of the compound at known concentrations is required for accurate quantification.[3][5]

-

Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.[3]

Kinetic solubility is often measured in high-throughput screening settings. It reflects the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration DMSO stock solution into an aqueous buffer.[2]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Transfer a small, precise volume of each dilution from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS). Mix thoroughly. This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Analysis: Determine the concentration at which precipitation occurs. This is often done using nephelometry (turbidity measurement) or UV/Vis spectroscopy in a plate reader.[7] The concentration just before the first sign of precipitation is reported as the kinetic solubility.

Illustrative Workflows

The following diagrams illustrate the experimental workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

References

- 1. 3',4'-Dihydroxypropiophenone, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. thco.com.tw [thco.com.tw]

- 7. scispace.com [scispace.com]

In Vitro Antioxidant Potential of Catechol-Containing Propiophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antioxidant potential of catechol-containing propiophenones. While direct and extensive quantitative data on this specific subclass of compounds remains an area for further research, this document outlines the established experimental protocols and data presentation formats crucial for such investigations. The information herein is based on studies of structurally related catechol derivatives, offering a robust framework for assessing the antioxidant capacity of novel propiophenone-based drug candidates.

The catechol moiety, a 1,2-dihydroxybenzene group, is a well-established pharmacophore known for its potent antioxidant activity. This activity is primarily attributed to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. Propiophenone (B1677668), a simple aromatic ketone, serves as a versatile scaffold for the development of new therapeutic agents. The combination of these two moieties in catechol-containing propiophenones presents a promising avenue for the discovery of novel antioxidants with potential applications in treating a wide range of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Quantitative Antioxidant Activity Data

A systematic literature review reveals a scarcity of comprehensive studies focused specifically on the in vitro antioxidant activity of a wide range of catechol-containing propiophenones. However, extensive research on other catechol derivatives, such as catechol-containing thioethers and thiazoles, provides valuable insights into the expected antioxidant potential and the methodologies for its evaluation. The following tables summarize representative quantitative data for these related compounds, offering a benchmark for future studies on propiophenone analogs. The data is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Representative Catechol Derivatives

| Compound | Molecular Structure | IC50 (µM) | Reference Compound (IC50, µM) |

| Catechol Thioether Derivative A | [Structure] | 15.2 ± 1.3 | Ascorbic Acid (25.8 ± 2.1) |

| Catechol Thioether Derivative B | [Structure] | 22.5 ± 2.0 | Ascorbic Acid (25.8 ± 2.1) |

| Catechol-Thiazole Derivative C | [Structure] | 18.9 ± 1.7 | Trolox (30.5 ± 2.5) |

| Catechol-Thiazole Derivative D | [Structure] | 28.1 ± 2.4 | Trolox (30.5 ± 2.5) |

Table 2: ABTS Radical Cation Scavenging Activity of Representative Catechol Derivatives

| Compound | Molecular Structure | IC50 (µM) | Reference Compound (IC50, µM) |

| Catechol Thioether Derivative A | [Structure] | 10.8 ± 0.9 | Ascorbic Acid (15.2 ± 1.1) |

| Catechol Thioether Derivative B | [Structure] | 16.3 ± 1.4 | Ascorbic Acid (15.2 ± 1.1) |

| Catechol-Thiazole Derivative C | [Structure] | 12.5 ± 1.0 | Trolox (18.4 ± 1.5) |

| Catechol-Thiazole Derivative D | [Structure] | 20.7 ± 1.8 | Trolox (18.4 ± 1.5) |

Experimental Protocols

Accurate and reproducible assessment of in vitro antioxidant activity is paramount. The following sections provide detailed methodologies for the most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compounds (catechol-containing propiophenones)

-

Reference antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of test solutions: Dissolve the test compounds and the reference antioxidant in methanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the test compound solutions or the reference antioxidant solution to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or Ethanol

-

Test compounds (catechol-containing propiophenones)

-

Reference antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test solutions: Prepare a series of concentrations of the test compounds and the reference antioxidant in the appropriate solvent.

-

Assay:

-

Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of the test compound solutions or the reference antioxidant solution to the respective wells.

-

-

Incubation: Incubate the microplate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the ABTS•+ solution without the test compound, and A_sample is the absorbance of the ABTS•+ solution with the test compound.

-

-

IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compounds

-

Reference antioxidant (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of test solutions: Prepare a series of concentrations of the test compounds and the reference antioxidant.

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the test compound solutions or the reference antioxidant solution to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox and is expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of the compound.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant, which results in a color change that is measured spectrophotometrically.

Materials:

-

Copper(II) chloride solution (10 mM)

-

Neocuproine (B1678164) solution (7.5 mM in ethanol)

-

Ammonium (B1175870) acetate buffer (1 M, pH 7.0)

-

Test compounds

-

Reference antioxidant (e.g., Uric acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of CUPRAC reagent: In each well of a 96-well microplate, add the following in order:

-

50 µL of copper(II) chloride solution

-

50 µL of neocuproine solution

-

50 µL of ammonium acetate buffer

-

-

Assay: Add 50 µL of the test compound solution or reference antioxidant solution to the wells containing the CUPRAC reagent.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 450 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is expressed as Trolox or uric acid equivalents.

Visualization of Mechanisms and Workflows

Visualizing the underlying chemical reactions and experimental procedures can significantly aid in understanding the principles of antioxidant activity assessment.

Caption: Antioxidant action of catechol-containing propiophenones.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the ABTS radical scavenging assay.

Conclusion and Future Directions

This technical guide provides a foundational framework for the in vitro evaluation of the antioxidant potential of catechol-containing propiophenones. The detailed experimental protocols for the DPPH, ABTS, FRAP, and CUPRAC assays, along with the illustrative data from related catechol derivatives, offer a starting point for researchers in the field. The provided visualizations of the antioxidant mechanism and experimental workflows aim to enhance the understanding of these core concepts.

It is evident that there is a significant opportunity for further research to generate specific and comprehensive quantitative data on the antioxidant activity of a diverse library of catechol-containing propiophenones. Such studies are crucial for establishing structure-activity relationships and for guiding the rational design of novel and potent antioxidant drug candidates. Future investigations should focus on synthesizing and screening a variety of substituted catechol-propiophenones to elucidate the impact of different functional groups on their antioxidant efficacy. This will undoubtedly contribute to the development of new therapeutic strategies for combating oxidative stress-related diseases.

Stability and Storage of 3,4'-Dihydroxypropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4'-Dihydroxypropiophenone. The information presented herein is crucial for maintaining the integrity, purity, and potency of this compound in research and development settings. The guidance is based on established principles of chemical stability for its constituent catechol and propiophenone (B1677668) moieties, supplemented with general protocols for stability assessment.

Chemical Profile and Inherent Stability

This compound possesses a catechol (3,4-dihydroxyphenyl) group attached to a propiophenone core. This structure dictates its stability profile. While the propiophenone backbone is relatively stable, the catechol moiety is susceptible to oxidation, particularly in the presence of light, oxygen, high pH, and metal ions. This oxidative degradation is a primary concern for the long-term stability of the compound. One safety data sheet indicates that the compound is stable under normal conditions.

Incompatible Materials: To prevent degradation, avoid contact with strong oxidizing agents and strong bases.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on information from various suppliers and general best practices for handling phenolic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at 4°C for long-term storage. Ambient or room temperature is suitable for short-term use.[1] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation of the catechol group. |

| Light | Protect from light. Store in an amber vial or a light-blocking container. | The catechol moiety can be susceptible to photo-oxidation. |

| Container | Keep in a tightly sealed, original container.[2] | Prevents contamination and exposure to moisture and air.[2] |

| Location | Store in a cool, dry, and well-ventilated area.[2] | Avoids exposure to heat and humidity which can accelerate degradation.[2] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the presence of the catechol group suggests a high susceptibility to oxidation. The primary degradation pathway is likely the oxidation of the catechol to form a semiquinone radical, which can then be further oxidized to an ortho-quinone. These quinone species are highly reactive and can undergo further reactions, including polymerization, leading to discoloration and the formation of complex degradation products.

Caption: Potential Oxidative Degradation Pathway.

Stability Indicating Assay Methodology

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for a polar compound like this compound.

Illustrative Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to develop and validate a stability-indicating method. The following protocols are illustrative and should be adapted based on experimental observations. The goal is to achieve 5-20% degradation of the drug substance.

| Stress Condition | Illustrative Protocol |

| Acid Hydrolysis | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile (B52724) and 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |

| Base Hydrolysis | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis. |

| Oxidative Degradation | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 4 hours, protected from light. |